1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride
Description
1-(4-Ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-ethylphenoxy group at position 1 and a 4-(4-methoxyphenyl)piperazinyl group at position 2. The dihydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological studies. Structurally, it belongs to the arylpiperazine-propanolamine class, which is known for interactions with adrenergic and serotonin receptors .
Properties
IUPAC Name |
1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-3-18-4-8-22(9-5-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-10-21(26-2)11-7-19;;/h4-11,20,25H,3,12-17H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGFVJCCZHLZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Epoxide Ring-Opening Strategy
A widely cited method involves the epoxide ring-opening of glycidyl ether derivatives with piperazine intermediates. For example, 4-(4-methoxyphenyl)piperazine reacts with 1-(4-ethylphenoxy)epoxypropane in dimethylformamide (DMF) at 80–90°C for 12–18 hours, yielding the secondary alcohol intermediate. The reaction employs potassium carbonate (3 equivalents) as a base and tetrabutylammonium bromide (0.06 equivalents) as a phase-transfer catalyst, achieving a 72–78% crude yield. Excess epoxide is removed via hexane washes, followed by ethyl acetate extraction and sodium sulfate drying.
Key Reaction Parameters
| Parameter | Value/Reagent | Role |
|---|---|---|
| Solvent | DMF | Polar aprotic medium |
| Base | K2CO3 | Deprotonation of piperazine |
| Catalyst | Tetrabutylammonium bromide | Phase-transfer acceleration |
| Temperature | 80–90°C | Kinetic control |
Halogenated Alkyl Intermediate Route
An alternative approach uses 1-chloro-3-(4-ethylphenoxy)propan-2-ol as a key intermediate. Reacting this with 4-(4-methoxyphenyl)piperazine in acetone under reflux (24 hours) with sodium iodide (1.5 equivalents) yields the target tertiary amine. The crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:7), followed by hydrochloride salt formation using HCl gas in isopropyl alcohol, achieving an 85% purity.
Impurity Profile
-
Major impurities : Bis-alkylated byproducts (e.g., 1,3-bis-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol) at 6–8%.
-
Mitigation : Recrystallization from hot isopropyl alcohol reduces impurities to <1%.
Optimization of Reaction Conditions
Solvent Selection and Yield Correlation
Comparative studies highlight solvent polarity’s impact on reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 92 |
| Acetone | 20.7 | 65 | 88 |
| Ethanol | 24.3 | 58 | 85 |
DMF’s high polarity facilitates better solubility of ionic intermediates, while acetone’s moderate polarity suits kinetic control. Ethanol’s protic nature leads to side reactions, reducing yield.
Catalytic Systems
Sodium iodide enhances nucleophilicity via the Finkelstein reaction, increasing substitution rates by 30% compared to non-catalyzed conditions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, reducing reaction time from 24 to 16 hours.
Purification and Salt Formation
Crystallization Techniques
The dihydrochloride salt is precipitated by adding HCl gas to a hot isopropyl alcohol solution (75–80°C), followed by activated carbon treatment and cooling to 15°C. This yields needle-shaped crystals with 99.5% HPLC purity.
Crystallization Parameters
| Parameter | Value | Effect on Crystal Quality |
|---|---|---|
| Cooling rate | 1°C/min | Reduces occluded solvents |
| Solvent volume | 50 L/kg | Minimizes supersaturation |
| Stirring speed | 200 rpm | Uniform crystal growth |
Chromatographic Purification
Silica gel chromatography (230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves residual epoxide and bis-alkylated impurities. Fractions are monitored via TLC (Rf = 0.45 in ethyl acetate).
Analytical Characterization
Spectroscopic Data
Thermal Analysis
Differential scanning calorimetry (DSC) shows a sharp endotherm at 214°C, corresponding to the dihydrochloride salt’s melting point. Thermogravimetric analysis (TGA) indicates <0.5% weight loss up to 150°C, confirming anhydrous form stability.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Epoxide ring-opening | 78 | 99.5 | 12,000 | Industrial |
| Halogenated alkyl | 65 | 98.0 | 9,500 | Pilot-scale |
The epoxide route offers superior purity and scalability but requires costly anhydrous DMF. The halogenated alkyl method is cost-effective but necessitates rigorous impurity control.
Industrial-Scale Challenges
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: : The phenyl rings can be oxidized under harsh conditions, leading to the formation of quinones.
Reduction: : Reduction of the compound can potentially modify the piperazine ring, although this is less common.
Substitution: : The phenyl groups are reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: : Electrophilic aromatic substitution can be facilitated using reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: : Quinones and other oxidized derivatives.
Reduction: : Reduced forms of the piperazine ring.
Substitution: : Substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
Antidepressant Effects
Research indicates that derivatives of piperazine, including 1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride, exhibit significant antidepressant-like effects in animal models. These compounds often act as serotonin receptor modulators, influencing mood regulation pathways.
Antipsychotic Potential
The compound's structural similarity to known antipsychotic agents suggests potential activity against psychotic disorders. Studies have shown that piperazine derivatives can bind to dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and related conditions.
Anti-inflammatory Properties
Preliminary studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
Case Study 1: Antidepressant Activity
A study conducted on mice evaluated the antidepressant effects of various piperazine derivatives, including our compound. The results demonstrated a significant reduction in depressive-like behaviors when administered at specific doses, indicating its potential as a therapeutic agent for depression .
Case Study 2: Antipsychotic Evaluation
In a separate investigation, researchers assessed the antipsychotic potential of piperazine derivatives through behavioral tests and receptor binding assays. The findings revealed that the compound effectively reduced hyperactivity in rodent models and showed affinity for both D2 dopamine and 5-HT serotonin receptors .
Mechanism of Action
The exact mechanism of action is not fully elucidated, but it is believed to involve interactions with biological receptors due to the piperazine ring. The compound may modulate receptor activity and influence signal transduction pathways, ultimately affecting cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Differences and Implications
- Phenoxy Groups: Ethyl (target) vs. Chloro groups may increase polarity, reducing blood-brain barrier penetration compared to ethyl .
- Piperazine Substitutions: 4-Methoxyphenyl (target) vs. 2-methoxyphenyl () influence selectivity; 2-methoxy groups in naftopidil enhance α1D-adrenoceptor affinity .
- Salt Forms: Dihydrochloride salts (target, MH-78) improve aqueous solubility compared to hydrochlorides (), aiding formulation for intravenous use .
Biological Activity
1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound that has garnered interest due to its potential therapeutic applications, particularly in the fields of psychiatry and urology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃Cl₂N₂O₂
- Molecular Weight : 360.29 g/mol
The structure features a piperazine ring, which is known for its versatility in drug design, particularly for central nervous system (CNS) agents.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors. Specifically, it has been shown to act as a serotonin receptor antagonist , influencing serotonin pathways that are critical in mood regulation and anxiety disorders . Additionally, it may exhibit adrenergic receptor antagonism , which could contribute to its effects on smooth muscle relaxation, making it a candidate for treating conditions like benign prostatic hyperplasia (BPH) .
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures often exhibit antidepressant and anxiolytic properties. For instance, studies have demonstrated that piperazine derivatives can enhance serotonergic activity, leading to improved mood and reduced anxiety symptoms in animal models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Serotonin Antagonism | Mood enhancement, anxiety reduction | |
| Adrenergic Antagonism | Smooth muscle relaxation | |
| Potential BPH Treatment | Improved urinary flow |
Uroselective Activity
The compound has been noted for its potential uroselective activity, which may make it effective in treating BPH. Uroselective agents specifically target the urinary tract while minimizing cardiovascular side effects commonly associated with non-selective adrenergic antagonists .
Case Studies and Research Findings
A study conducted on a related piperazine derivative demonstrated significant improvements in urinary symptoms associated with BPH in clinical trials. Patients reported enhanced urinary flow rates and reduced post-void residual urine volumes after administration of the compound over a specified duration .
Clinical Implications
Given its dual action on serotonin and adrenergic receptors, this compound could provide a multifaceted approach to treating both psychiatric disorders and urological conditions. The potential for reduced side effects compared to traditional treatments makes it an attractive candidate for further research.
Q & A
Q. What synthetic methodologies are established for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling steps. Key intermediates include 4-ethylphenol and 4-(4-methoxyphenyl)piperazine. Reaction parameters (e.g., temperature: 60–80°C, pH: 7–9, solvent: anhydrous THF or DMF) must be tightly controlled to achieve >80% yield. Purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures ≥95% purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., methoxy groups at δ ~3.7 ppm, piperazine protons at δ ~2.5–3.5 ppm).
- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (exact mass: ~497.3 g/mol).
- X-ray crystallography : SHELX software refines crystal structures to determine stereochemistry and salt formation .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
Solubility is pH-dependent: highly soluble in aqueous acidic buffers (pH <4, dihydrochloride salt form), but precipitates in neutral/basic conditions. Stability studies (HPLC monitoring) show degradation <5% over 24 hours at 25°C in PBS. Storage at –20°C in desiccated conditions is recommended .
Advanced Research Questions
Q. How can receptor binding affinity and selectivity be systematically evaluated?
Use radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin/dopamine receptors) to measure IC₅₀ values. For selectivity profiling, screen against a panel of GPCRs (e.g., 5-HT₁A, D₂, α₁-adrenergic) using cell membranes expressing cloned receptors. Computational docking (AutoDock Vina) predicts binding poses in receptor active sites .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., conflicting efficacy across studies)?
- Dose-response re-evaluation : Test a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.
- Metabolite analysis : LC-MS/MS identifies active metabolites that may contribute to off-target effects.
- Species-specific assays : Compare results in human vs. rodent receptor isoforms to explain interspecies variability .
Q. How can in silico modeling guide the optimization of pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (~2.8), blood-brain barrier permeability (high), and CYP450 inhibition risks.
- Molecular dynamics simulations : Assess binding site residence time to improve target engagement.
- Prodrug design : Introduce ester groups to enhance oral bioavailability .
Q. What in vivo models are suitable for evaluating therapeutic potential in CNS disorders?
- Forced swim test (FST) : Measures antidepressant-like activity via reduced immobility time in rodents.
- Prepulse inhibition (PPI) : Assesses antipsychotic efficacy by quantifying sensorimotor gating.
- Microdialysis : Monitors extracellular neurotransmitter levels (e.g., serotonin, dopamine) in brain regions .
Q. How can stereochemical purity be validated, and what impact does it have on bioactivity?
- Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol, 90:10).
- Pharmacological comparison : Isolated enantiomers may show 10–100× differences in receptor affinity.
- Circular dichroism (CD) : Correlates optical activity with crystallographic data .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
